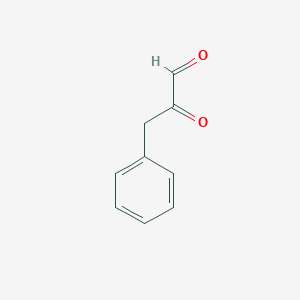









|
REACTION_CXSMILES
|
[C:1](Cl)(=[O:5])[C:2](Cl)=[O:3].CN(C=O)C.[C:12]1([CH3:18])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>C1COCC1>[O:3]=[C:2]([CH2:18][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH:1]=[O:5]
|


|
Name
|
|
|
Quantity
|
51 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
7.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction was stirred for 4 h at 0° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the solution was cooled in an ice-water bath
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
to give a thick oil
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the crude product was dried under vacuum for 5 h
|
|
Duration
|
5 h
|
|
Type
|
DISSOLUTION
|
|
Details
|
The dried product was dissolved in a 1:1 mixture of THF-dichloromethane (200 mL)
|
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was cooled to −78° C. (dry ice-isopropanol bath) under argon
|
|
Type
|
ADDITION
|
|
Details
|
Then, lithium tri-tert-butoxyaluminohydride (152 mL of a 1.0 M solution in THF, 152 mmol) was added at a rate such that the internal temperature of the reaction
|
|
Type
|
CUSTOM
|
|
Details
|
was below −60° C
|
|
Type
|
ADDITION
|
|
Details
|
After addition
|
|
Type
|
STIRRING
|
|
Details
|
the reaction was stirred below −60° C. for 10 h
|
|
Duration
|
10 h
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched by the slow addition of 2 M aqueous HCl solution (100 mL)
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to ambient temperature
|
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was diluted with dichloromethane (500 mL)
|
|
Type
|
WASH
|
|
Details
|
washed twice with 0.1 M aqueous HCl solution (2×100 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried over anhydrous sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
to give an amber-colored syrup
|
|
Type
|
CUSTOM
|
|
Details
|
This material was purified by flash chromatography on silica gel (250 g)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|


Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C(C=O)CC1=CC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13.5 g | |
| YIELD: PERCENTYIELD | 80% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |